6-(Benzyloxy)pyridazin-4-amine
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Overview
Description
6-(Benzyloxy)pyridazin-4-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 6-(Benzyloxy)pyridazin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-chloropyridazine with benzyl alcohol in the presence of a base, followed by amination . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-(Benzyloxy)pyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Benzyloxy)pyridazin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is explored for its use as a herbicide and in other agrochemical applications.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)pyridazin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological target and the context of its use .
Comparison with Similar Compounds
6-(Benzyloxy)pyridazin-4-amine can be compared with other pyridazine derivatives such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities, including anti-inflammatory and anticancer properties.
Pyridaben: Used as a herbicide and insecticide.
The uniqueness of this compound lies in its specific benzyloxy substitution, which imparts distinct chemical and biological properties compared to other pyridazine derivatives.
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-phenylmethoxypyridazin-4-amine |
InChI |
InChI=1S/C11H11N3O/c12-10-6-11(14-13-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14) |
InChI Key |
XYWZPRBNZKCBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NN=CC(=C2)N |
Origin of Product |
United States |
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